

Technical Guide: Spectroscopic and Synthetic Overview of (2-Aminopyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Aminopyrimidin-5-yl)methanol

Cat. No.: B050246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyrimidin-5-yl)methanol (CAS No: 120747-85-5) is a heterocyclic compound featuring the 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry. Derivatives of 2-aminopyrimidine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a technical overview of the spectroscopic characteristics and a representative synthetic route for **(2-Aminopyrimidin-5-yl)methanol**. Due to the limited availability of experimental data in peer-reviewed literature, this guide utilizes predicted and typical spectroscopic data to serve as a reference for researchers.

Chemical Structure and Properties

- IUPAC Name: **(2-Aminopyrimidin-5-yl)methanol**
- CAS Number: 120747-85-5
- Molecular Formula: C₅H₇N₃O
- Molecular Weight: 125.13 g/mol

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for **(2-Aminopyrimidin-5-yl)methanol**. This data is intended for reference and should be confirmed with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **(2-Aminopyrimidin-5-yl)methanol** in DMSO-d_6

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.2	s	2H	Pyrimidine C4-H, C6-H
~6.5	br s	2H	-NH ₂
~5.2	t	1H	-OH
~4.4	d	2H	-CH ₂ OH

Table 2: Predicted ^{13}C NMR Spectral Data for **(2-Aminopyrimidin-5-yl)methanol** in DMSO-d_6

Chemical Shift (δ) ppm	Carbon Assignment
~163	C2
~158	C4, C6
~120	C5
~60	-CH ₂ OH

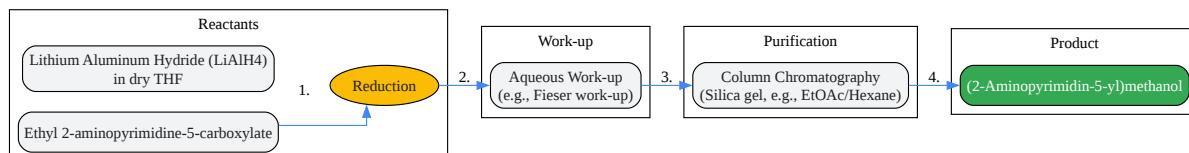
Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Frequencies for **(2-Aminopyrimidin-5-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3450-3300	Strong, Broad	O-H Stretch	Alcohol
3350-3150	Medium	N-H Stretch	Primary Amine
3100-3000	Medium	C-H Stretch	Aromatic (Pyrimidine)
2950-2850	Medium	C-H Stretch	Aliphatic (-CH ₂ -)
1650-1550	Strong	C=N, C=C Stretch	Pyrimidine Ring
1640-1560	Medium	N-H Bend	Primary Amine
1400-1200	Strong	C-O Stretch	Primary Alcohol

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **(2-Aminopyrimidin-5-yl)methanol**


m/z	Interpretation
125	[M] ⁺ (Molecular Ion)
108	[M-OH] ⁺
96	[M-CH ₂ OH] ⁺
79	Fragmentation of pyrimidine ring

Experimental Protocols

Representative Synthesis of **(2-Aminopyrimidin-5-yl)methanol**

The synthesis of **(2-aminopyrimidin-5-yl)methanol** can be achieved through the reduction of a suitable precursor such as 2-amino-5-formylpyrimidine or a 2-aminopyrimidine-5-carboxylate ester. A representative procedure using the reduction of an ester is detailed below.

Scheme 1: Synthesis of **(2-Aminopyrimidin-5-yl)methanol**

[Click to download full resolution via product page](#)

Synthesis Workflow

Procedure:

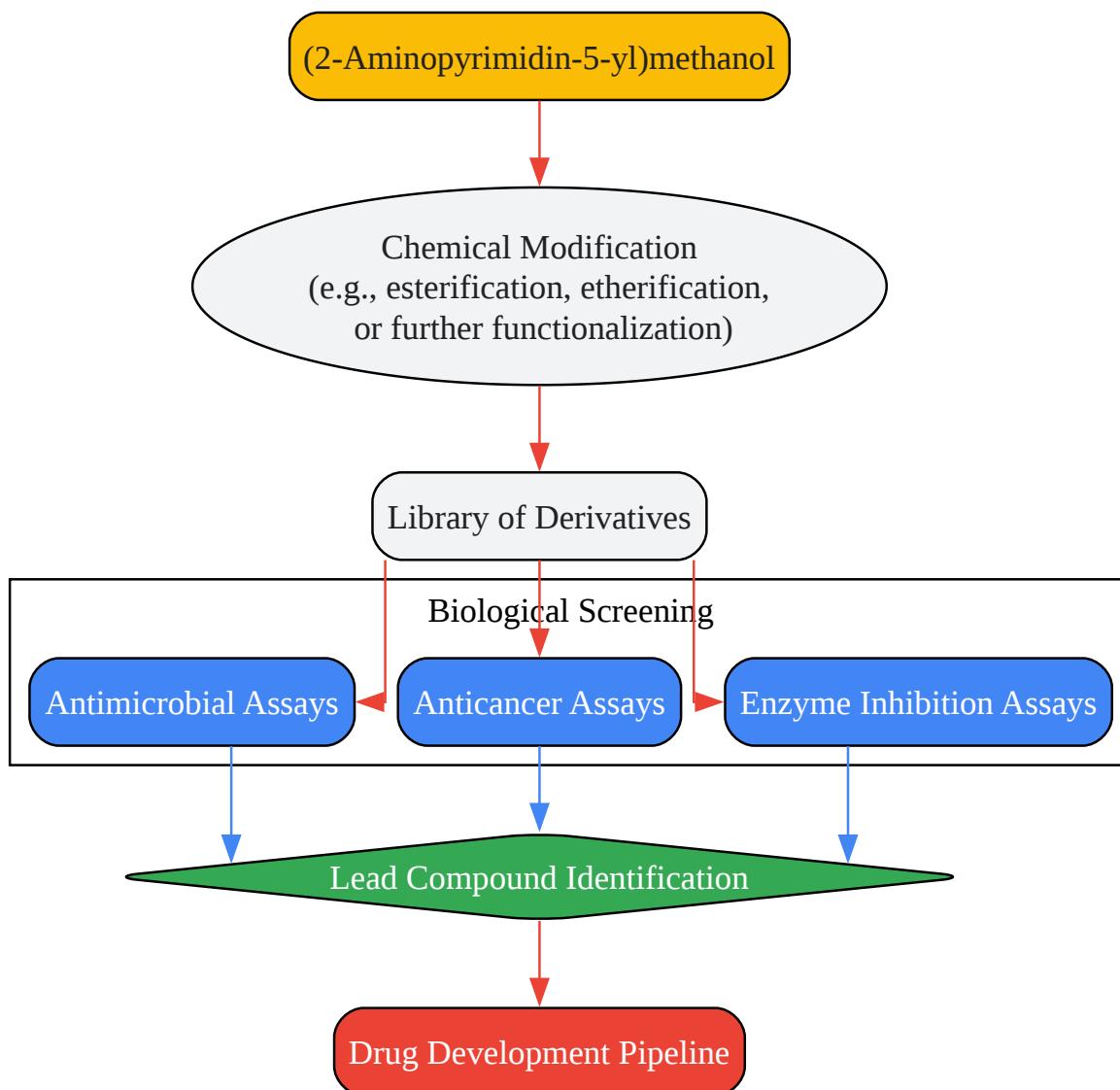
- **Reaction Setup:** To a stirred solution of ethyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- **Quenching:** Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
- **Filtration:** Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
- **Extraction and Drying:** Combine the organic filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **(2-**

Aminopyrimidin-5-yl)methanol.

General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - ¹H NMR: Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.
 - ¹³C NMR: A proton-decoupled experiment is typically run, requiring 1024-4096 scans with a relaxation delay of 2-5 seconds, depending on the sample concentration.

General Protocol for FT-IR Spectroscopy


- Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
- Background Scan: Perform a background scan of the empty spectrometer or the clean ATR crystal.
- Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile), via direct infusion or through a liquid chromatography (LC) system.
- Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Biological Context and Significance

The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its rigid scaffold, makes it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

[Click to download full resolution via product page](#)

Drug Discovery Pathway

(2-Aminopyrimidin-5-yl)methanol, with its primary amino and hydroxyl functional groups, serves as a versatile building block for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the identification of novel therapeutic agents.

Conclusion

This technical guide provides a foundational set of spectroscopic and synthetic data for **(2-Aminopyrimidin-5-yl)methanol**. While the spectroscopic data presented is largely predictive, it offers a valuable starting point for the characterization of this compound. The outlined synthetic and analytical protocols are based on established methodologies and can be adapted by researchers in the field. The biological significance of the 2-aminopyrimidine core underscores the potential of **(2-Aminopyrimidin-5-yl)methanol** as a key intermediate in drug discovery programs. Experimental verification of the data provided herein is strongly recommended.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of (2-Aminopyrimidin-5-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050246#spectroscopic-data-for-2-aminopyrimidin-5-yl-methanol\]](https://www.benchchem.com/product/b050246#spectroscopic-data-for-2-aminopyrimidin-5-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com